molecular formula C19H18BrN3O4 B213972 3-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-4-METHYLBENZOIC ACID

3-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-4-METHYLBENZOIC ACID

Cat. No.: B213972
M. Wt: 432.3 g/mol
InChI Key: FSXHLIWKWPHTNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-4-METHYLBENZOIC ACID is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a furan ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-4-METHYLBENZOIC ACID typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can help achieve the required quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-4-METHYLBENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-4-METHYLBENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-4-METHYLBENZOIC ACID include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H18BrN3O4

Molecular Weight

432.3 g/mol

IUPAC Name

3-[[5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]amino]-4-methylbenzoic acid

InChI

InChI=1S/C19H18BrN3O4/c1-10-4-5-13(19(25)26)8-15(10)21-18(24)16-7-6-14(27-16)9-23-12(3)17(20)11(2)22-23/h4-8H,9H2,1-3H3,(H,21,24)(H,25,26)

InChI Key

FSXHLIWKWPHTNC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)C)Br)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)C)Br)C

Origin of Product

United States

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